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Introduction

ML210 is a potent and selective inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme
involved in the prevention of lipid peroxidation and a critical regulator of ferroptosis.[1][2][3]
Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation
of lipid hydroperoxides to lethal levels. By inhibiting GPX4, ML210 induces ferroptosis, making
it a promising therapeutic agent for cancers that are resistant to other forms of treatment.[4]

Interestingly, ML210 is a prodrug that is metabolically activated within the cell. It is first
converted to JKE-1674 and then to an unstable but highly reactive nitrile oxide, JKE-1777,
which covalently binds to the selenocysteine residue in the active site of GPX4.[4] This
covalent inhibition leads to the accumulation of lipid reactive oxygen species (ROS) and
subsequent cell death.

These application notes provide detailed protocols for a suite of cell-based assays to evaluate
the efficacy of ML210 by measuring its impact on cell viability, lipid peroxidation, and
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Caption: ML210 metabolic activation and induction of ferroptosis.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of ML210 and its

derivative, DC-2, in various cancer cell lines.

Table 1: In Vitro Efficacy of ML210 and its Derivative DC-2
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Compound Cell Line Assay Type Parameter Value (pM) Reference
ML210 HT1080 Cell Viability ~ IC50 0.1 [1][2]
GPX4
DC-2 HT1080 _ DC50 0.03 [1][2]
Degradation
DC-2 HT1080 Cell Viability ~ IC50 0.1 [1][2]
BJeLR o
ML210 Cell Viability IC50 0.071 [3]
(HRASV12)
ML210 BJeH-LT Cell Viability IC50 0.272 [3]
ML210 DRD Cell Viability IC50 0.107 [3]

Table 2: General Efficacy of ML210 in a Broad Range of Cancer Cell Lines

Number of Cell .
Compound Li Assay Type Observation Reference
ines

Exhibits broad
cell-killing activity
o similar to other
ML210 821 Cell Viability S [5][6]
GPX4 inhibitors
like RSL3 and

ML162.

Experimental Protocols
Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.
Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Workflow for MTT Assay
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Seed cells in 96-well plate

'

Treat cells with ML210 at various concentrations

'

Incubate for 24-72 hours

'

Add MTT solution (0.5 mg/mL final concentration)

'

Incubate for 3-4 hours at 37°C

'

Add solubilization solution (e.g., DMSO or SDS in HCI)

'

Incubate overnight at 37°C

'

Measure absorbance at 570 nm

'

Calculate cell viability and 1C50

Click to download full resolution via product page

Caption: Workflow for determining cell viability using the MTT assay.
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Materials:

o 96-well flat-bottom tissue culture plates
e Cancer cell line of interest

o Complete cell culture medium

e ML210 stock solution (in DMSO)

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS, sterile-filtered)

e Solubilization solution (e.g., 10% SDS in 0.01 M HCI or pure DMSO)
o Phosphate-buffered saline (PBS)

o Multichannel pipette

» Microplate reader

Protocol:

e Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 pL of
complete medium and incubate overnight at 37°C in a 5% CO2 incubator.

o Prepare serial dilutions of ML210 in complete medium.

e Remove the medium from the wells and add 100 pL of the ML210 dilutions to the respective
wells. Include wells with vehicle (DMSO) as a negative control.

 Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

 After the incubation period, add 10 pL of MTT solution to each well for a final concentration
of 0.5 mg/mL.[1][7]

 Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a
microscope.[2][7]
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e Add 100 pL of solubilization solution to each well.[1]
e Gently pipette up and down to dissolve the formazan crystals.
 Incubate the plate overnight in the incubator to ensure complete solubilization.[1]

o Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference
wavelength of 630 nm can be used to subtract background absorbance.[8]

o Calculate the percentage of cell viability for each concentration relative to the vehicle control
and determine the IC50 value.

Lipid Peroxidation Assay (C11-BODIPY 581/591)

This assay utilizes the fluorescent probe C11-BODIPY 581/591 to detect lipid peroxidation. In
its reduced state, the probe emits red fluorescence. Upon oxidation by lipid peroxides, its
fluorescence shifts to green.

Workflow for C11-BODIPY Assay
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Seed cells in a suitable plate/dish for microscopy or flow cytometry

:

Treat cells with ML210

:

Incubate for the desired time

y

Add C11-BODIPY 581/591 (1-10 uM)

:

Incubate for 30 minutes at 37°C

:

Wash cells with PBS

:

Analyze by fluorescence microscopy or flow cytometry

:

Quantify the ratio of green to red fluorescence

Click to download full resolution via product page

Caption: Workflow for measuring lipid peroxidation using C11-BODIPY.
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Materials:

o Cells seeded on glass-bottom dishes (for microscopy) or in culture plates (for flow cytometry)
e ML210 stock solution

e C11-BODIPY 581/591 (stock solution in DMSO)

o Complete cell culture medium

e PBS

o Fluorescence microscope or flow cytometer

Protocol:

e Seed cells and treat with ML210 as described in the MTT assay protocol.

¢ Following treatment, add C11-BODIPY 581/591 to the culture medium at a final
concentration of 1-10 uM.[5]

¢ Incubate the cells for 30 minutes at 37°C.[5]
e Wash the cells twice with PBS.

» For fluorescence microscopy: Add fresh PBS or imaging buffer to the cells and image
immediately. Acquire images in both the green (oxidized probe, ~488 nm excitation/510 nm
emission) and red (reduced probe, ~581 nm excitation/591 nm emission) channels.[6]

o For flow cytometry: Detach the cells using a gentle cell dissociation reagent, resuspend in
PBS, and analyze on a flow cytometer. Measure the fluorescence intensity in the green and
red channels.

The ratio of green to red fluorescence intensity is indicative of the level of lipid peroxidation.

Lipid Peroxidation Assay (Malondialdehyde -
MDA/TBARS Assay)
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This colorimetric assay measures malondialdehyde (MDA), a major byproduct of lipid
peroxidation. MDA reacts with thiobarbituric acid (TBA) to form a colored product that can be
guantified spectrophotometrically.

Workflow for MDA/TBARS Assay
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Culture and treat cells with ML210

:

Harvest and lyse cells

:

Add TBA reagent and acid

y

Incubate at 60-95°C for 60 minutes

:

Cool samples and centrifuge

:

Transfer supernatant to a 96-well plate

:

Measure absorbance at 532 nm

:

Calculate MDA concentration using a standard curve
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Caption: Workflow for the MDA/TBARS assay to quantify lipid peroxidation.
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Materials:

e Cultured cells treated with ML210

o Cell lysis buffer (e.g., RIPA buffer)

o Thiobarbituric acid (TBA) reagent

» Acid solution (e.g., acetic acid or HCI)

MDA standard for generating a standard curve

e Microcentrifuge tubes

e 96-well plate

» Microplate reader

Protocol:

» After treatment with ML210, harvest cells by scraping or trypsinization.

o Wash the cell pellet with cold PBS and lyse the cells in an appropriate lysis buffer on ice.
o Centrifuge the lysate to pellet cell debris and collect the supernatant.

e To 250 pL of the cell lysate, add 250 pL of acid reagent and 250 pL of TBA reagent.[3]
o Vortex the mixture vigorously.[3]

 Incubate the tubes at 60°C for 60 minutes.[3]

e Cool the tubes on ice and then centrifuge at 10,000 x g for 2-3 minutes.[3]

o Transfer the supernatant to a 96-well plate.

e Measure the absorbance at 532 nm using a microplate reader.

e Prepare a standard curve using known concentrations of MDA.
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o Calculate the MDA concentration in the samples based on the standard curve.

Cellular Glutathione (GSH) Assay

This assay measures the levels of reduced glutathione (GSH) in cells. ML210's target, GPX4,
utilizes GSH as a cofactor. Inhibition of GPX4 can lead to alterations in the cellular glutathione

pool.

Workflow for Glutathione Assay

© 2026 BenchChem. All rights reserved. 12 /15 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12858318?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Culture and treat cells with ML210

:

Harvest and lyse cells in a deproteinizing solution (e.g., SSA)

:

Centrifuge and collect the supernatant

y

Prepare reaction mix (DTNB, Glutathione Reductase, NADPH)

:

Add supernatant to the reaction mix in a 96-well plate

:

Incubate and monitor absorbance at 405-412 nm kinetically

:

Calculate GSH concentration using a standard curve
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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